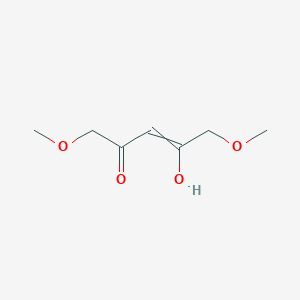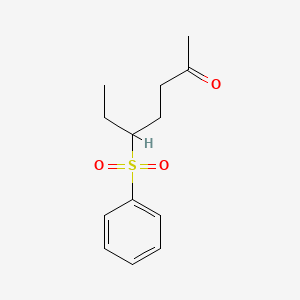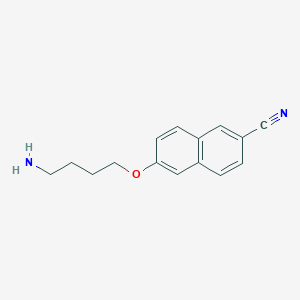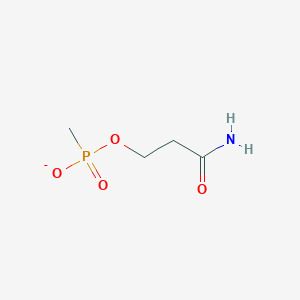
3-Amino-3-oxopropyl methylphosphonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Amino-3-oxopropyl methylphosphonate is an organic compound with the molecular formula C4H9NO4P It is a member of the phosphonate family, which are characterized by the presence of a phosphorus atom bonded to three oxygen atoms and one carbon atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-3-oxopropyl methylphosphonate can be achieved through several methods. One common approach involves the reaction of methylphosphonic dichloride with 3-amino-3-oxopropanoic acid under controlled conditions. The reaction typically requires a base, such as triethylamine, to neutralize the hydrochloric acid formed during the process. The reaction is carried out at low temperatures to prevent decomposition of the reactants .
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using similar methods as described above. The process is optimized for higher yields and purity, with careful control of reaction conditions such as temperature, pressure, and pH. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
3-Amino-3-oxopropyl methylphosphonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphonic acid derivatives.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides under basic conditions.
Major Products
The major products formed from these reactions include various phosphonic acid derivatives, hydroxylated compounds, and substituted amino derivatives. These products have diverse applications in different fields .
Scientific Research Applications
3-Amino-3-oxopropyl methylphosphonate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex phosphonate compounds.
Biology: The compound is studied for its potential role in enzyme inhibition and as a ligand in biochemical assays.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of bone diseases and as an antimicrobial agent.
Industry: It is used in the production of flame retardants, plasticizers, and other specialty chemicals
Mechanism of Action
The mechanism of action of 3-Amino-3-oxopropyl methylphosphonate involves its interaction with specific molecular targets. In biological systems, it can act as an inhibitor of certain enzymes by binding to their active sites. This binding can interfere with the enzyme’s normal function, leading to a decrease in its activity. The compound’s phosphonate group is crucial for its binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
- 3-Amino-3-oxopropyl butyl methylphosphonate
- 3-Amino-3-oxopropyl ethyl methylphosphonate
- 3-Amino-3-oxopropyl phenyl methylphosphonate
Uniqueness
3-Amino-3-oxopropyl methylphosphonate is unique due to its specific combination of functional groups, which confer distinct chemical and biological propertiesFor example, the methyl group in this compound can influence its solubility and interaction with biological targets, making it a valuable compound for specific research and industrial applications .
Properties
CAS No. |
62845-92-5 |
|---|---|
Molecular Formula |
C4H9NO4P- |
Molecular Weight |
166.09 g/mol |
IUPAC Name |
(3-amino-3-oxopropoxy)-methylphosphinate |
InChI |
InChI=1S/C4H10NO4P/c1-10(7,8)9-3-2-4(5)6/h2-3H2,1H3,(H2,5,6)(H,7,8)/p-1 |
InChI Key |
IAVRUWSBAWMGFY-UHFFFAOYSA-M |
Canonical SMILES |
CP(=O)([O-])OCCC(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-{[(2-Chlorophenyl)(6-oxocyclohexa-2,4-dien-1-ylidene)methyl]amino}butanoic acid](/img/structure/B14515181.png)
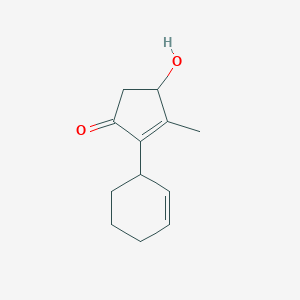
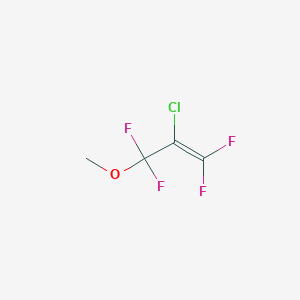
![4-[3-(Hydroxymethyl)-2-methyl-1H-indol-1-yl]butanamide](/img/structure/B14515208.png)
![3-[(Benzylsulfanyl)methyl]cyclopentan-1-one](/img/structure/B14515216.png)
![6-[5-(4-Bromophenyl)furan-2-yl]-1,2,4-triazin-3(2H)-one](/img/structure/B14515220.png)
![4-[(E)-(1H-Pyrazol-1-yl)diazenyl]-3H-pyrazol-3-one](/img/structure/B14515223.png)
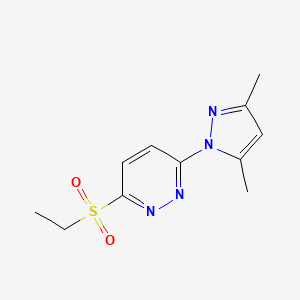
![N-(2-chloroethyl)-N-[2-[2-chloroethyl(nitroso)amino]ethyl]nitrous amide](/img/structure/B14515227.png)
